1,7-Dimethyl heptanediimidate hydrochloride

Crosslinking Protein Chemistry Structural Biology

Choose dimethyl pimelimidate dihydrochloride (DMP) for covalent immobilization workflows where charge retention and spacer precision are critical. Its 7-carbon arm (~9.2 Å) forms amidine bonds that preserve protein charge character—essential for stable antibody – Protein A/G affinity columns that withstand low-pH elution without leaching. The intermediate length uniquely achieves 95–100 % enzyme activity recovery in CLEAs, exceeding glutaraldehyde’s 45 %. Membrane-permeable, non-chaotropic, and shipped ambient; store at -20 °C desiccated. High-purity grades ensure reproducible crosslinking in ChIP, microfluidic NA capture, and intracellular PPI mapping.

Molecular Formula C9H19ClN2O2
Molecular Weight 222.71 g/mol
CAS No. 58537-94-3
Cat. No. B1339046
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,7-Dimethyl heptanediimidate hydrochloride
CAS58537-94-3
Molecular FormulaC9H19ClN2O2
Molecular Weight222.71 g/mol
Structural Identifiers
SMILESCOC(=N)CCCCCC(=N)OC.Cl
InChIInChI=1S/C9H18N2O2.ClH/c1-12-8(10)6-4-3-5-7-9(11)13-2;/h10-11H,3-7H2,1-2H3;1H
InChIKeyHUYMOELLLZYLES-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 250 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Dimethyl Pimelimidate Dihydrochloride (CAS 58537-94-3): A Defined-Length Homobifunctional Imidoester Crosslinker for Precision Protein Coupling


1,7-Dimethyl heptanediimidate hydrochloride, universally referred to as dimethyl pimelimidate (DMP) dihydrochloride [1], is a homobifunctional amine-reactive crosslinking reagent that features an imidoester functional group at each terminus of a linear 7-carbon aliphatic spacer chain . The compound is routinely supplied as the more stable dihydrochloride salt (white crystalline powder, melting point ~122 °C with decomposition [2]), which confers water solubility suitable for aqueous-phase bioconjugation . At alkaline pH (7.0–10.0), both imidoester groups react with primary amines (e.g., lysine ε-amino groups or N-termini) to form covalent amidine bonds that preserve the positive charge character of the original amine [3]. This charge retention distinguishes DMP and the broader imidoester crosslinker family from N-hydroxysuccinimide (NHS) ester reagents that yield neutral amide bonds [4].

The Risk of Substituting Dimethyl Pimelimidate Dihydrochloride (CAS 58537-94-3) with Arbitrary Imidoester Crosslinkers


Homobifunctional imidoester crosslinkers form a family in which the primary variable is the length of the aliphatic spacer arm that separates the two reactive imidoester groups. This spacer arm length directly dictates the maximum distance across which a covalent crosslink can be formed [1]. Substituting dimethyl pimelimidate (7-carbon spacer; ~9.2 Å) with a shorter-chain analog such as dimethyl adipimidate (6-carbon; ~8.6 Å) or a longer-chain analog such as dimethyl suberimidate (8-carbon; ~11 Å) fundamentally alters the spatial constraints of the crosslinking reaction . Consequently, intermolecular crosslinking efficiency, protein complex stabilization, and even enzyme activity recovery can be dramatically affected, as demonstrated by head-to-head comparisons [2]. Furthermore, the 7-atom spacer of DMP confers a balance of membrane permeability and molecular reach that is not simply interpolated from neighboring homologs [3]. For applications where crosslinking distance critically influences functional outcome—such as antibody affinity column preparation or enzyme immobilization—uninformed substitution carries a quantifiable risk of suboptimal performance or complete experimental failure.

Quantitative Differentiation of Dimethyl Pimelimidate Dihydrochloride (CAS 58537-94-3) Against Closest Imidoester Analogs


Spacer Arm Length: 7-Carbon (9.2 Å) Geometry Enables Intermediate Crosslinking Distance Between DMA (6-Carbon; 8.6 Å) and DMS (8-Carbon; 11 Å)

Dimethyl pimelimidate (DMP) possesses a 7-carbon aliphatic spacer arm corresponding to a maximal crosslinking span of approximately 9.2 Å . This distance is intermediate between the 6-carbon spacer of dimethyl adipimidate (DMA; ~8.6 Å) and the 8-carbon spacer of dimethyl suberimidate (DMS; ~11 Å) . The incremental carbon difference alters the accessible geometric constraints for intermolecular crosslinking, as evidenced by differential histone polymerization patterns: intermediate-length reagents such as DMA produce extensive histone-histone interactions, whereas the longer DMS reacts with all histone fractions but generates polymers only of specific subclasses [1].

Crosslinking Protein Chemistry Structural Biology

Superior Enzyme Activity Recovery in CLEA Formation: DMP Achieves 95–100% Activity Retention Versus 45% for Glutaraldehyde

In the carrier-free immobilization of α-galactosidase inclusion bodies into cross-linked enzyme aggregates (CLEAs), dimethyl pimelimidate (DMP) enabled 95–100% recovery of enzymatic activity [1]. This performance was substantially superior to the traditional glutaraldehyde-based crosslinking method, which yielded only 45% activity recovery [1]. Within the imidoester family, CLEAs prepared with short-arm cross-linkers (including DMP) demonstrated superior enzyme activity recovery compared to those formed with long-arm cross-linkers [1].

Enzyme Immobilization Biocatalysis Cross-Linked Enzyme Aggregates

Membrane Permeability Enables Intracellular Crosslinking: DMP Classified as Membrane-Permeable, Distinct from Sulfonated Imidoester Analogs

Dimethyl pimelimidate (DMP) is explicitly classified as a membrane-permeable crosslinker, a property that distinguishes it from membrane-impermeable sulfonated analogs such as bis(sulfosuccinimidyl)suberate (BS3) [1]. Experimental validation in renal proximal tubule cellular injury models demonstrated that DMP effectively inhibited Phase 3 injury progression, whereas the membrane-impermeable crosslinker dithiobis(sulfosuccinimidylpropionate) (DTSSP) failed to do so [1]. This functional difference is attributed to the neutral imidoester chemistry of DMP, which permits passive diffusion across lipid bilayers .

Intracellular Crosslinking Membrane Permeability Cellular Assays

Antibody Affinity Column Performance: DMP-Crosslinked Columns Eliminate IgG Leakage Under Low-pH Elution Conditions

In immunoaffinity column preparation, DMP-mediated crosslinking of IgG to Protein A-agarose yielded columns that exhibited no detectable immunoglobulin leakage under low-pH elution buffer conditions (pH 2.5–3.0) [1]. This represents a quantifiable improvement over non-optimized crosslinking protocols that suffer from antibody leaching, which contaminates eluted antigen fractions and reduces column reusability [1]. DMP is the established standard for this application due to its optimal spacer length that positions the crosslink without sterically hindering the antigen-binding site [2].

Antibody Immobilization Affinity Chromatography Immunoprecipitation

Nucleic Acid Extraction Without Electricity: DMP-Enabled Microfluidic System Achieves DNA/RNA Isolation with Equivalent Yield to Spin-Column Methods

A microfluidic total analysis system employing dimethyl pimelimidate (DMP) as a non-chaotropic nucleic acid capture reagent successfully extracted both RNA and DNA from mammalian cells, bacterial cells, and viral samples without requiring electricity or instrumentation [1]. The quality and quantity of extracted nucleic acids were sufficient for robust downstream detection of biomarkers and pathogens, with performance comparable to conventional spin-column extraction methods [1]. This application exploits DMP's unique ability to bind nucleic acids under non-chaotropic conditions, a property not shared by all imidoester crosslinkers [2].

Nucleic Acid Extraction Microfluidics Point-of-Care Diagnostics

Priority Application Scenarios for Dimethyl Pimelimidate Dihydrochloride (CAS 58537-94-3) Driven by Quantitative Evidence


Preparation of High-Stability Antibody Affinity Columns with Zero Leaching Under Acidic Elution

Dimethyl pimelimidate (DMP) is the crosslinker of choice for covalently immobilizing antibodies onto Protein A or Protein G agarose beads for affinity chromatography. DMP crosslinking forms stable amidine bonds that withstand low-pH elution buffers (pH 2.5–3.0), eliminating antibody leaching that would otherwise contaminate purified antigen fractions [1]. The 7-carbon spacer arm provides sufficient reach to crosslink the antibody Fc region to the immobilized Protein A/G without sterically obstructing the antigen-binding Fab domains [2]. This application is supported by validated protocols and decades of reproducible use in immunoprecipitation and immunoaffinity purification workflows [1].

Carrier-Free Enzyme Immobilization (CLEA Formation) Requiring >95% Activity Retention

For industrial biocatalysis applications where enzyme cost and operational stability are critical, DMP enables the formation of cross-linked enzyme aggregates (CLEAs) with 95–100% recovery of enzymatic activity—more than double the 45% recovery achieved with glutaraldehyde [3]. The intermediate spacer length of DMP is specifically associated with superior activity recovery compared to longer-chain imidoester crosslinkers [3]. DMP-CLEAs maintain >94% of initial activity after 10 repeated batch hydrolysis cycles, demonstrating robust reusability that significantly improves process economics [3].

Intracellular Crosslinking in Intact Cells Without Membrane Permeabilization

The documented membrane permeability of DMP enables crosslinking of intracellular protein targets in intact cells without the need for detergents or mechanical disruption [4]. This property is critical for preserving native cellular architecture and protein interaction networks during crosslinking. In cellular injury models, DMP effectively inhibited progression of plasma membrane disruption, whereas membrane-impermeable crosslinkers failed to produce any effect [4]. This scenario is particularly relevant for studying protein-protein interactions in their native subcellular context.

Instrument-Free Nucleic Acid Extraction for Point-of-Care Molecular Diagnostics

DMP functions as a non-chaotropic nucleic acid capture reagent in microfluidic systems, enabling DNA and RNA extraction without electricity, centrifugation, or complex instrumentation [5]. Extracted nucleic acids are of sufficient quality and quantity for robust downstream PCR or RT-PCR detection of pathogens and biomarkers [5]. This application leverages the unique ability of DMP to bind nucleic acids under mild conditions, facilitating the development of portable, low-cost diagnostic devices deployable in resource-limited settings [5].

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